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molecular formula C16H14N2O2 B8779431 methyl 4-[(1H-benzoimidazol-1-yl)methyl]benzoate

methyl 4-[(1H-benzoimidazol-1-yl)methyl]benzoate

Cat. No. B8779431
M. Wt: 266.29 g/mol
InChI Key: HYCOLVNDBRJFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642275B2

Procedure details

A solution of methyl 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoate (0.25 mmol) in dioxane (1 mL) was treated with aqueous LiOH (1 M, 1.0 mL). After stirring at 23° C. for 2 h, the reaction was neutralized with aqueous HCl (1 M, 2.0 mL) and the resulting solid was isolated by filtration. The filter cake was rinsed with water and allowed to dry in vacuo to yield 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid.
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[Li+].[OH-].Cl>O1CCOCC1>[N:1]1([CH2:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=2)[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.25 mmol
Type
reactant
Smiles
N1(C=NC2=C1C=CC=C2)CC2=CC=C(C(=O)OC)C=C2
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring at 23° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid was isolated by filtration
WASH
Type
WASH
Details
The filter cake was rinsed with water
CUSTOM
Type
CUSTOM
Details
to dry in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC2=CC=C(C(=O)O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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